7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones This compound is characterized by a benzene ring fused to an oxazine ring, with a methoxy group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves the cyclization of appropriate precursors under specific conditions. For instance, the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters has been successfully developed. This method provides a series of chiral dihydrobenzoxazinones with high conversion rates and yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrobenzoxazinones.
Scientific Research Applications
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methoxy group at the 7th position.
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Has a hydroxyl group instead of a methoxy group.
7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom at the 7th position.
Uniqueness
The presence of the methoxy group at the 7th position in 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
7-methoxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVRGLKGBFDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469228 | |
Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-94-8 | |
Record name | 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6529-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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